molecular formula C19H20N4O2S B2449612 N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide CAS No. 1251602-02-4

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B2449612
CAS No.: 1251602-02-4
M. Wt: 368.46
InChI Key: YCEXVTMKHOZWBB-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a pyridine ring, and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of boronic esters as protective groups during the synthesis . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as boronic acids, can help reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyridine derivatives, and methoxybenzyl derivatives. Examples include:

Uniqueness

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development .

Biological Activity

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2S, with a molecular weight of approximately 368.5 g/mol. The structure features a thiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC19H20N4O2S
Molecular Weight368.5 g/mol
CAS Number1251602-02-4

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiazole core exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiazole compounds can inhibit cell growth in breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of substituents like methoxy and pyridine enhances the antimicrobial activity by improving interactions with microbial targets .

Neuroprotective Properties

Emerging evidence suggests that thiazole derivatives may possess neuroprotective effects. Compounds similar to this compound have shown potential in models of neurodegenerative diseases, possibly through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : Some thiazoles exhibit antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells.

Case Studies

  • Anticancer Study : A study conducted on a series of thiazole derivatives, including the compound , showed IC50 values ranging from 10 to 25 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Evaluation : In vitro tests demonstrated that derivatives with similar structures had minimum inhibitory concentrations (MICs) below 50 µg/mL against common pathogens such as E. coli and S. aureus, suggesting promising antimicrobial potential .
  • Neuroprotection : Research indicated that certain thiazole compounds could protect neuronal cells from oxidative damage induced by neurotoxins, highlighting their potential in treating neurodegenerative disorders .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-6-4-9-16(21-12)23-19-22-13(2)17(26-19)18(24)20-11-14-7-5-8-15(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXVTMKHOZWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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